5,6-Dinitro-1H-indazole

Crystallography Solid-State Chemistry Structural Biology

5,6-Dinitro-1H-indazole (CAS 59601-91-1) is a heterocyclic compound within the indazole family, distinguished by the presence of two electron-withdrawing nitro substituents at the 5- and 6-positions of the fused benzene-pyrazole core. This substitution pattern confers specific physicochemical properties, including a molecular weight of 208.13 g/mol, an XLogP3 of 1.9, zero rotatable bonds, and a characteristic melting point range of 234-235°C.

Molecular Formula C7H4N4O4
Molecular Weight 208.13 g/mol
CAS No. 59601-91-1
Cat. No. B015122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dinitro-1H-indazole
CAS59601-91-1
Synonyms5,6-Dinitro-1H-indazole;  NSC 49913; 
Molecular FormulaC7H4N4O4
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H4N4O4/c12-10(13)6-1-4-3-8-9-5(4)2-7(6)11(14)15/h1-3H,(H,8,9)
InChIKeyTXKLPRHOQGGDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dinitro-1H-indazole (CAS 59601-91-1) Procurement Guide: Structural and Physicochemical Baseline


5,6-Dinitro-1H-indazole (CAS 59601-91-1) is a heterocyclic compound within the indazole family, distinguished by the presence of two electron-withdrawing nitro substituents at the 5- and 6-positions of the fused benzene-pyrazole core [1]. This substitution pattern confers specific physicochemical properties, including a molecular weight of 208.13 g/mol, an XLogP3 of 1.9, zero rotatable bonds, and a characteristic melting point range of 234-235°C . The compound exists in tautomeric forms involving protonation at either the N1 or N2 position of the pyrazole ring, a dynamic behavior that influences its intermolecular interactions and reactivity .

Why 5,6-Dinitro-1H-indazole (CAS 59601-91-1) Cannot Be Replaced by Other Nitroindazoles


In-class substitution among nitroindazole derivatives is precluded by the profound impact of nitro group regiochemistry and count on both electronic structure and biological activity profiles. While 5-nitroindazole and 6-nitroindazole demonstrate weak nitric oxide synthase (NOS) inhibition (IC50 values of 1.15 mM and 40 µM, respectively), 5,6-dinitro-1H-indazole's dual-substitution pattern creates a distinct electronic environment that alters its hydrogen-bonding capabilities and receptor interactions [1]. Furthermore, the specific dihedral angles adopted by the nitro groups in the solid state, as observed in its N1-tosyl derivative, dictate unique crystal packing motifs that directly affect solubility and formulation behavior—attributes not shared by mono-nitro or alternative dinitro isomers [2].

5,6-Dinitro-1H-indazole (CAS 59601-91-1) Quantitative Differentiation Evidence


Nitro Group Dihedral Angles Dictate Unique Crystal Packing Architecture

In the crystal structure of the N1-tosyl derivative, the nitro groups at the 5- and 6-positions adopt distinctly different dihedral angles relative to the indazole plane: 57.0(3)° and 31.9(3)°, respectively [1]. This contrasts sharply with mono-nitroindazoles, such as 7-nitroindazole, which exhibits a more planar nitro group orientation [2].

Crystallography Solid-State Chemistry Structural Biology

Synthetic Yield Benchmark for Nitration of 6-Nitroindazole

The optimized nitration of 6-nitroindazole to yield 5,6-dinitro-1H-indazole proceeds with an 84% isolated yield under controlled conditions (sulfuric acid, potassium nitrate, 0-20°C, 16 h) . This yield compares favorably to alternative dinitroindazole synthesis routes, such as the condensation method for 3,5-dinitroindazole which often yields a mixture of products requiring further purification [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Tautomer-Dependent Protein Synthesis Inhibition

5,6-Dinitro-1H-indazole exists in two tautomeric forms: one with a protonated nitrogen at the 5-position and another with a protonated nitrogen at the 6-position . Only the tautomer protonated at the 5-position has been shown to inhibit protein synthesis by interfering with nucleotide binding to ribosomes via its lactam ring system, whereas the 6-position tautomer lacks this activity .

Chemical Biology Mechanism of Action Ribosome Targeting

Optimal Scientific and Industrial Use Cases for 5,6-Dinitro-1H-indazole (CAS 59601-91-1)


Crystallography and Solid-State Formulation Studies

The distinct dihedral angles of the nitro groups (57.0° and 31.9°) in the solid state make 5,6-dinitro-1H-indazole a valuable model system for investigating how torsional geometry influences crystal packing, stability, and dissolution rates [1]. This is directly relevant to pharmaceutical formulation efforts where polymorphism and solubility are critical quality attributes.

Medicinal Chemistry SAR Campaigns Targeting Nitro Group Regiochemistry

The unique tautomer-specific activity profile, where only the 5-position protonated tautomer inhibits protein synthesis, provides a precise tool for structure-activity relationship (SAR) studies aimed at elucidating the role of tautomeric states in ribosome targeting . This is not observable with mono-nitroindazole analogs.

Precursor for Advanced Heterocyclic Synthesis

The high-yielding 84% nitration protocol from 6-nitroindazole establishes 5,6-dinitro-1H-indazole as a reliable and cost-effective precursor for the synthesis of more complex indazole-fused systems, such as pyrazolo[3,4-g]quinoxalines . Its dual nitro groups serve as versatile handles for further functionalization.

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